Acid Stability of tBu vs. Trt: Orthogonal Deprotection Strategies Enabled for Post-Cleavage Functionalization
The tert-butyl (tBu) thioether protecting group is quantitatively stable under standard global deprotection conditions using high-concentration TFA, in direct contrast to the trityl (Trt) group which is completely removed. This orthogonal stability is the foundational requirement for all post-synthetic thiol modifications of the free peptide .
| Evidence Dimension | Stability in 95% TFA |
|---|---|
| Target Compound Data | Stable; remains fully protected |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH: Completely deprotected under same conditions |
| Quantified Difference | Qualitative orthogonal difference: protected vs. deprotected |
| Conditions | Standard Fmoc SPPS cleavage: 95% TFA with scavengers |
Why This Matters
This orthogonal stability enables post-cleavage thiol modifications (e.g., labeling, bioconjugation) and selective disulfide formation strategies, which are impossible with Trt-protected cysteine due to premature deprotection.
